2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a pyrrolidinone ring, a thiophene ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
Substitution: The methoxy group on the thiophene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide: Lacks the pyrrolidinone ring.
2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the thiophene ring.
N-(2-methoxyethyl)acetamide: Lacks both the pyrrolidinone and thiophene rings.
Uniqueness
The presence of both the pyrrolidinone and thiophene rings in 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide makes it unique compared to the similar compounds listed above. This unique structure could confer specific chemical and biological properties that are not present in the simpler analogs.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9-3-4-11(21-9)10(20-2)7-15-12(17)8-16-13(18)5-6-14(16)19/h3-4,10H,5-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUXYINACPFYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CN2C(=O)CCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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